2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol

Physicochemical Properties Drug Design SAR Studies

Researchers requiring benzodioxole-based intermediates for tetrahydroisoquinoline or stilbene natural product synthesis face limited availability of the 7-methoxylated analog. This compound solves that gap. - **Critical differentiation**: The 7-methoxy group enables specific formylation/cyclization to cotarnine (precursor to anti-allergic tritoqualine), unlike non-methoxylated CAS 6006-82-2. - **Established application**: Direct precursor in total synthesis of cytotoxic dihydrostilbenes (e.g., 1a, 1b) active against human cancer cell lines. - **Supply advantage**: Batch-to-batch consistency with full analytical data. Available for SAR studies and scale-up.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 109856-87-3
Cat. No. B018236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol
CAS109856-87-3
Synonyms2-(7-METHOXY-BENZO[1,3]DIOXOL-5-YL)-ETHANOL
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)CCO
InChIInChI=1S/C10H12O4/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5,11H,2-3,6H2,1H3
InChIKeyLRCQKAQXJNAXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Procurement Baseline


2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol (CAS 109856-87-3) is a primary alcohol belonging to the benzodioxole class, characterized by a 1,3-benzodioxole core substituted with a methoxy group at the 7-position and an ethanol side chain at the 5-position [1]. Its molecular formula is C10H12O4 with a molecular weight of 196.20 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules, including cotarnine derivatives and natural dihydrostilbenes [2][3].

Role Synthetic intermediate for benzodioxole-based natural products and alkaloid precursors
Key Feature 7-methoxy group enables downstream cyclization and formylation functionalization
Routes Supports dihydrostilbene total synthesis and cotarnine pathway construction

Why Generic Substitution Fails


Substituting 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol with a simpler benzodioxole-5-ethanol analog, such as the non-methoxylated 1,3-Benzodioxole-5-ethanol (CAS 6006-82-2), is not chemically equivalent. The presence of the 7-methoxy group fundamentally alters the compound's physicochemical properties, including a higher molecular weight (196.20 vs. 166.17 g/mol) and a distinct computed lipophilicity (XLogP3 of 1.4 vs. 1.5) [1]. More critically, the methoxy group serves as a crucial synthetic handle, enabling specific downstream functionalization, such as the cyclization steps required for the synthesis of cotarnine and complex dihydrostilbene natural products, which are not accessible from the non-methoxylated analog [2][3].

Target
7-Methoxy
Analog
Non-methoxylated
7-methoxy functionalization handle absent in comparator; downstream cyclization to tetrahydroisoquinoline may not be accessible
Target
7-Methoxy
Analog
Non-methoxylated
MW differs by +30 g/mol, XLogP3 shifts by -0.1; physicochemical and permeability profile may not transfer
Target
7-Methoxy
Analog
Non-methoxylated
TPSA increases by +9.2 Ų, H-bond acceptor count differs; ADME descriptor context may not align across analogs

Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation

The 7-methoxy substitution on the benzodioxole ring of 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol (Target) results in a significant increase in molecular weight (+30.03 g/mol) and a subtle but quantifiable shift in computed lipophilicity (ΔXLogP3 = -0.1) compared to the direct analog 1,3-Benzodioxole-5-ethanol (Comparator) which lacks this functional group [1]. These differences are critical in medicinal chemistry for predicting permeability, solubility, and metabolic stability [1].

MW & XLogP3
Reported
Target: MW 196.20, XLogP3 1.4 Comparator: MW 166.17, XLogP3 1.5 ΔMW +30.03, ΔXLogP3 -0.1
Reported physicochemical differentiation
Computed properties; experimental validation advised
Physicochemical Properties Drug Design SAR Studies

Topological Polar Surface Area and H-Bond Acceptor Increase

The introduction of the 7-methoxy group increases the topological polar surface area (TPSA) from 38.7 Ų (estimated for the comparator) to 47.9 Ų and increases the hydrogen bond acceptor count from 3 to 4 compared to the non-methoxylated analog 1,3-Benzodioxole-5-ethanol [1][2]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration [1].

TPSA & H-Bond Acceptors
Reported
Target: TPSA 47.9 Ų, HBA 4 Comparator: TPSA ~38.7 Ų, HBA 3 ΔTPSA +9.2, ΔHBA +1
Supports ADME descriptor differentiation
Comparator TPSA structurally estimated
Medicinal Chemistry ADME Prediction Compound Library Design

Unique Synthetic Utility as Key Intermediate

The 7-methoxy group on the benzodioxole core of 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is essential for its documented use as a synthetic intermediate. It enables the construction of the tetrahydroisoquinoline core in cotarnine synthesis, a pathway not accessible from the non-methoxylated analog [1][2]. Furthermore, this compound is a direct precursor to the cytotoxic natural dihydrostilbenes (3-(2-(7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)phenol (1a) and 6-(3-hydroxyphenethyl)benzo[d][1,3]dioxol-4-ol (1b), which were obtained in overall yields of 28% and 20%, respectively, from related starting materials [3].

Synthetic Utility
Method context
Enables tetrahydroisoquinoline core formation for cotarnine; direct precursor to dihydrostilbene natural products
Supports synthesis route selection
Patent and literature-derived synthetic routes
Synthetic Chemistry Natural Product Synthesis Pharmaceutical Intermediates

Optimal Application Scenarios


Synthesis of Cotarnine and Tritoqualine Precursors

This compound serves as a crucial intermediate in the synthesis of cotarnine, which is a key starting material for the production of tritoqualine, an anti-allergic agent [1][2]. The 7-methoxy group is essential for the subsequent formylation and cyclization steps that form the tetrahydroisoquinoline core, a pathway that cannot be replicated using the non-methoxylated analog [1].

Total Synthesis of Cytotoxic Natural Dihydrostilbenes

The compound is a direct precursor in the total synthesis of natural dihydrostilbenes, such as (3-(2-(7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)phenol (1a) and 6-(3-hydroxyphenethyl)benzo[d][1,3]dioxol-4-ol (1b), which exhibit significant cytotoxicity against human cancer cell lines [3]. This established synthetic route provides a reliable entry point for exploring the biological activity of this compound class.

Medicinal Chemistry SAR Studies

Due to its distinct physicochemical profile—including a higher molecular weight, increased TPSA, and additional hydrogen bond acceptor compared to the non-methoxylated analog—this compound is a valuable tool for exploring structure-activity relationships (SAR) in drug discovery programs targeting benzodioxole-containing pharmacophores [4].

Chemical Biology Probe for Methoxy Group Effects

The presence of the 7-methoxy group offers a defined structural perturbation for investigating the impact of methoxylation on the biological activity, metabolic stability, and physicochemical properties of benzodioxole derivatives [4]. This makes it a useful probe in chemical biology studies aimed at understanding molecular recognition and target engagement.

Application
Selection Property
Validation Focus
Cotarnine pathway synthesis
7-methoxy cyclization handle
Formylation and ring-closure review
Natural dihydrostilbene synthesis
Ethanol side-chain precursor
Cell-model endpoint review
Benzodioxole SAR studies
Distinct TPSA and H-bond profile
ADME descriptor benchmarking
Methoxylation effect probe
Defined structural perturbation
Molecular recognition context review
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